molecular formula C34H34N2O6S B11944905 Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester CAS No. 96582-41-1

Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester

Cat. No.: B11944905
CAS No.: 96582-41-1
M. Wt: 598.7 g/mol
InChI Key: PWVRCEHAKNDRPN-UHFFFAOYSA-N
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Description

Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester is a synthetic compound with the molecular formula C34H34N2O6S and a molecular weight of 598.724. It is a derivative of cysteine and tyrosine, two amino acids that play crucial roles in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester typically involves the protection of amino and carboxyl groups of the amino acids, followed by coupling reactions. The benzyl ester group is introduced to protect the carboxyl group, while the carbobenzyloxy group protects the amino group. The synthesis can be carried out using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the sequential addition of protected amino acids. The process is optimized for high yield and purity, often involving purification steps such as high-performance liquid chromatography (HPLC) to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbobenzyloxy-S-benzyl-L-cysteinyl-L-tyrosine benzyl ester is unique due to its specific combination of cysteine and tyrosine residues, which confer distinct chemical and biological properties. The presence of the benzyl ester and carbobenzyloxy protecting groups also makes it a valuable intermediate in peptide synthesis, allowing for selective deprotection and further functionalization .

Properties

CAS No.

96582-41-1

Molecular Formula

C34H34N2O6S

Molecular Weight

598.7 g/mol

IUPAC Name

benzyl 2-[[3-benzylsulfanyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C34H34N2O6S/c37-29-18-16-25(17-19-29)20-30(33(39)41-21-26-10-4-1-5-11-26)35-32(38)31(24-43-23-28-14-8-3-9-15-28)36-34(40)42-22-27-12-6-2-7-13-27/h1-19,30-31,37H,20-24H2,(H,35,38)(H,36,40)

InChI Key

PWVRCEHAKNDRPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CSCC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4

Origin of Product

United States

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